BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Kinase inhibition Indole-pyrazole SAR Chemical probe development

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-62-6) is a synthetic small molecule (C₂₀H₁₉N₅O, MW 345.41) composed of an indole acetamide core linked to a 5-(1-methylpyrazol-4-yl)pyridin-3-yl methanamine moiety. Despite its commercial availability from several chemical suppliers, a comprehensive search of public-domain literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB, PDB) as of May 2026 did not return any primary research articles, patents with disclosed biological data, or quantitative structure-activity relationship (SAR) information for this specific compound.

Molecular Formula C20H19N5O
Molecular Weight 345.406
CAS No. 2034308-62-6
Cat. No. B2379251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
CAS2034308-62-6
Molecular FormulaC20H19N5O
Molecular Weight345.406
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C20H19N5O/c1-24-13-18(12-23-24)17-8-15(9-21-11-17)10-22-20(26)14-25-7-6-16-4-2-3-5-19(16)25/h2-9,11-13H,10,14H2,1H3,(H,22,26)
InChIKeyCNECSPRSIMKCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-62-6) – Compound Identity and Procurement Context


2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-62-6) is a synthetic small molecule (C₂₀H₁₉N₅O, MW 345.41) composed of an indole acetamide core linked to a 5-(1-methylpyrazol-4-yl)pyridin-3-yl methanamine moiety. Despite its commercial availability from several chemical suppliers, a comprehensive search of public-domain literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB, PDB) as of May 2026 did not return any primary research articles, patents with disclosed biological data, or quantitative structure-activity relationship (SAR) information for this specific compound. Consequently, no peer-reviewed comparators, IC₅₀ values, selectivity profiles, or in vivo pharmacokinetic parameters can be cited at this time to differentiate it from closely related analogs on a quantitative basis.

Why In-Class Substitution of 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide Carries Scientific Risk


Without publicly available pharmacological data, any assumption of functional interchangeability between 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide and its structural analogs is scientifically unsupported. The compound's unique combination of an indole N-1 acetamide linker and a 5-(1-methylpyrazol-4-yl) substitution on the pyridine ring distinguishes it from closely related indole-acetamide variants where the pyrazole is attached at the 2- or 6-position, or where the indole is N-3 linked. These positional differences can dramatically alter kinase selectivity, target engagement kinetics, and off-rate binding in ATP-competitive scaffolds, as documented in published SAR campaigns on pyrazolyl-indole derivatives targeting tyrosine kinases. Therefore, generic substitution without specific biological qualification data risks introducing uncharacterized potency shifts, selectivity gaps, or pharmacokinetic liabilities that cannot be predicted from class-level inference alone.

Product-Specific Quantitative Evidence Guide for 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide


No Public Quantitative Bioactivity Data Available for Direct Comparator Analysis

An exhaustive search of public databases (PubChem, ChEMBL, BindingDB, PDB, Google Patents, PubMed) conducted in May 2026 yielded zero quantitative bioassay results for CAS 2034308-62-6. No IC₅₀, Kd, Ki, EC₅₀, or cell-based activity values were found for this compound against any defined biological target. Consequently, a direct head-to-head comparison with any specific analog is impossible at this time. The closest structurally characterized compounds—such as 2-(1H-indol-1-yl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide (CAS 2034461-48-6) and 2-(benzylsulfanyl)-N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}acetamide (CAS 2034230-43-6)—also lack publicly reported biological data, preventing even cross-study comparable analysis.

Kinase inhibition Indole-pyrazole SAR Chemical probe development

Positional Isomerism as a Prospective Differentiation Vector

The target compound features a 5-(1-methyl-1H-pyrazol-4-yl) substitution on the pyridine ring, whereas commercially available close analogs carry the pyrazole at the 2- or 6-position (e.g., CAS 2034461-48-6 with pyrazole at the 6-position). Published SAR studies on pyrazolyl-indole kinase inhibitor series demonstrate that the regiochemistry of the pyrazole attachment to the pyridine core can significantly influence kinase selectivity profiles, with positional isomers displaying >10-fold differences in IC₅₀ values against closely related kinases such as CDK2, CDK5, and GSK-3β. However, these class-level observations have not been experimentally validated for the specific compound CAS 2034308-62-6.

Regioisomer SAR Pyrazole substitution Kinase selectivity

Physicochemical Property Differentiation from Non-Pyrazole Analog

Compared to 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 1144447-90-4), which lacks the 1-methylpyrazole substituent, the target compound adds a hydrogen-bond-capable heterocycle that increases molecular weight from 265.31 to 345.41 g/mol and adds one additional nitrogen atom. This structural elaboration is expected to reduce lipophilicity (predicted ΔClogP ≈ -0.5 to -1.0) and improve aqueous solubility, although no experimental solubility or logD data have been published for either compound. In kinase drug discovery, pyrazole incorporation at solvent-exposed positions is a recognized strategy for improving ligand efficiency metrics without compromising target affinity, but this remains a theoretical advantage pending experimental confirmation.

Ligand efficiency ClogP Solubility

Recommended Application Scenarios for 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide Based on Current Evidence


Chemical Probe Development for Kinase Selectivity Profiling

Given the paucity of public data, this compound is best suited for exploratory kinase selectivity profiling in laboratories equipped to perform broad-panel kinase assays (e.g., KINOMEscan or NanoBRET platforms). Its unique 5-(1-methylpyrazol-4-yl)pyridine regioisomerism, not represented in major public probe compound collections, makes it a candidate for identifying novel kinase targets or selectivity windows not observed with 2- or 6-substituted analogs.

Structure-Activity Relationship (SAR) Expansion Studies

Medicinal chemistry teams pursuing pyrazolyl-indole kinase inhibitor programs can use this compound as a regioisomeric comparator to benchmark how pyrazole positional variation affects target engagement, as suggested by the patent literature on related scaffolds. Its procurement enables systematic exploration of the chemical space between N-1 indole acetamides and 5-substituted pyridine-pyrazole hybrids.

Method Development for Physicochemical Profiling

The predicted intermediate lipophilicity (ClogP ~1.5–2.5) and the presence of multiple hydrogen-bond donors and acceptors make this compound a suitable test article for developing chromatographic logD methods, parallel artificial membrane permeability assays (PAMPA), or thermodynamic solubility protocols in academic or CRO settings, where well-characterized heterocyclic compounds are needed as system suitability standards.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.